molecular formula C9H13BrN2O2 B6220997 ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate CAS No. 2758001-61-3

ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate

Cat. No.: B6220997
CAS No.: 2758001-61-3
M. Wt: 261.1
InChI Key:
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Description

Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromo group and two methyl groups on the imidazole ring, as well as an ethyl ester group attached to the acetate moiety. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The bromo group and the imidazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate involves the reaction of 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylic acid with ethyl chloroacetate in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylic acid", "ethyl chloroacetate", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1,5-dimethyl-1H-imidazole-4-carboxylic acid (1 equiv) and ethyl chloroacetate (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain ethyl 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)acetate as a white solid." ] }

CAS No.

2758001-61-3

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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